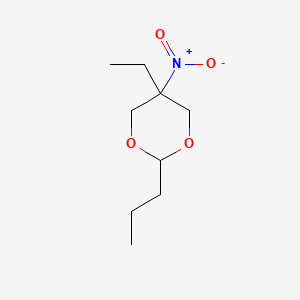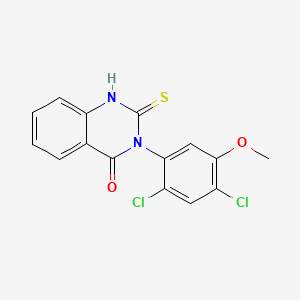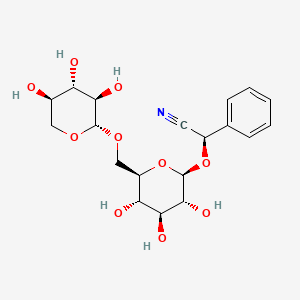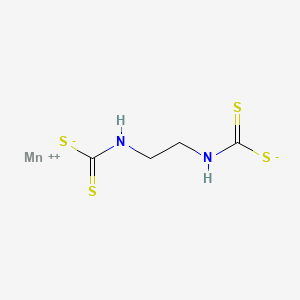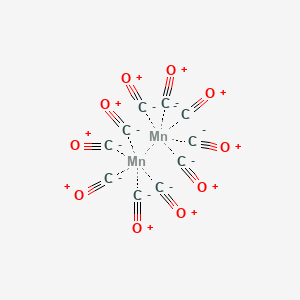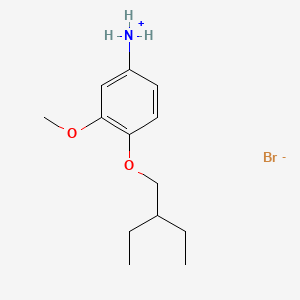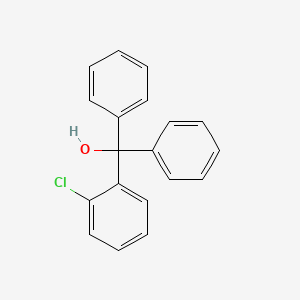
(2-Chlorophenyl)diphenylmethanol
Descripción general
Descripción
“(2-Chlorophenyl)diphenylmethanol” is a chemical compound with the CAS Number: 66774-02-5 . It has a molecular weight of 294.78 and its molecular formula is C19H15ClO . The compound features a molecular structure consisting of a chlorophenyl group and a diphenyl group attached to a central methanol moiety .
Molecular Structure Analysis
The molecular structure of “(2-Chlorophenyl)diphenylmethanol” consists of a chlorophenyl group and a diphenyl group attached to a central methanol moiety . Its InChI Code is 1S/C19H15ClO/c20-18-14-8-7-13-17 (18)19 (21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H .Physical And Chemical Properties Analysis
“(2-Chlorophenyl)diphenylmethanol” is a white to yellow solid . It has a molecular weight of 294.77 and a density of 1.216g/cm³ . The compound has a melting point of 91-92 °C , a boiling point of 447.6°C at 760 mmHg , and a flash point of 224.5°C .Aplicaciones Científicas De Investigación
Pharmaceutical Reference Standard
(2-Chlorophenyl)diphenylmethanol: is used as a pharmaceutical reference standard, particularly in the quality control and development of antifungal medications . It serves as a benchmark for ensuring the purity, potency, and consistency of pharmaceutical products.
Antifungal Research
This compound is closely related to clotrimazole, a widely used antifungal agent . It’s utilized in the study of antifungal drug action mechanisms and the development of new antifungal therapies.
Organic Synthesis
The unique structure of (2-Chlorophenyl)diphenylmethanol makes it a valuable intermediate in organic synthesis . Its reactivity allows for the creation of complex molecules for various chemical studies.
Material Science
Due to its chemical properties, this compound can be used in material science research to develop new materials with specific optical or electronic characteristics .
Analytical Method Development
It is employed in the development of analytical methods, such as chromatography, to detect and quantify similar compounds in various formulations .
Calcium Channel Blocker Studies
(2-Chlorophenyl)diphenylmethanol: has been identified as a weak calcium channel blocker . It’s used in neurological research to study the effects of calcium channel blockers on neuronal activity.
Each application leverages the compound’s unique chemical structure, which includes a chlorophenyl group and a diphenyl group attached to a central methanol moiety, providing a versatile platform for various research and industrial uses .
Safety and Hazards
“(2-Chlorophenyl)diphenylmethanol” is harmful if swallowed (Hazard Statement: H302) and causes skin irritation (Hazard Statement: H315) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .
Mecanismo De Acción
Target of Action
The primary target of (2-Chlorophenyl)diphenylmethanol is the calcium ion (Ca2+) channel . Calcium channels play a crucial role in neuronal signaling and membrane transport .
Mode of Action
(2-Chlorophenyl)diphenylmethanol acts as a weak blocker of the Ca2+ channel . It inhibits the slow afterhyperpolarization current (sI(AHP)) with an IC50 of 1-2 μM . This means it can prevent the flow of Ca2+ ions through the channel, thereby affecting the electrical activity of the cell.
Biochemical Pathways
By blocking the Ca2+ channel, (2-Chlorophenyl)diphenylmethanol affects the neuronal signaling pathway . The inhibition of sI(AHP) can alter the firing properties of neurons and potentially influence synaptic plasticity .
Result of Action
The blockade of Ca2+ channels by (2-Chlorophenyl)diphenylmethanol can lead to changes in neuronal excitability. Specifically, it can effectively block the slow afterhyperpolarization in cultured rat hippocampal pyramidal neurons .
Propiedades
IUPAC Name |
(2-chlorophenyl)-diphenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVAHLGKTSPDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305489 | |
| Record name | (2-Chlorophenyl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)diphenylmethanol | |
CAS RN |
66774-02-5 | |
| Record name | (2-Chlorophenyl)diphenylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066774025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 66774-02-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chlorophenyl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Chlorophenylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-CHLOROPHENYL)DIPHENYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77N69DJ59Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


